1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride
CAS No.: 860363-17-3
Cat. No.: VC2857312
Molecular Formula: C8H7ClN2O2
Molecular Weight: 198.6 g/mol
* For research use only. Not for human or veterinary use.
![1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride - 860363-17-3](/images/structure/VC2857312.png)
Specification
CAS No. | 860363-17-3 |
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Molecular Formula | C8H7ClN2O2 |
Molecular Weight | 198.6 g/mol |
IUPAC Name | 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C8H6N2O2.ClH/c11-8(12)5-4-10-6-2-1-3-9-7(5)6;/h1-4,10H,(H,11,12);1H |
Standard InChI Key | FOTTVLODUOHKPQ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=CN2)C(=O)O)N=C1.Cl |
Canonical SMILES | C1=CC2=C(C(=CN2)C(=O)O)N=C1.Cl |
Introduction
Chemical Identity and Structural Features
1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride (CAS: 860363-17-3) is a heterocyclic compound with the molecular formula C8H7ClN2O2 and a molecular weight of 198.61 g/mol . The structure features a pyrrole ring fused to a pyridine ring, creating a bicyclic system with a carboxylic acid group at the 3-position, and exists as a hydrochloride salt .
The compound can be represented by the SMILES notation: Cl.O=C(O)C1=CNC2=C1N=CC=C2, which describes its molecular arrangement . The molecular structure contains:
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A fused ring system comprising pyrrole and pyridine rings
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A carboxylic acid group at position 3
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A protonated nitrogen as part of the hydrochloride salt formation
This structural configuration is critical for its chemical reactivity and biological properties, particularly its ability to interact with specific enzymes and receptors in biological systems .
Physical and Chemical Properties
Physical Properties
1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride typically exists as a crystalline solid at room temperature. The parent structure (without the hydrochloride) shares physical characteristics with other pyrrolopyridines, which often appear as yellow to off-white crystalline powders .
Chemical Properties
The compound exhibits chemical properties characteristic of both carboxylic acids and heterocyclic nitrogen-containing compounds:
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Acid-Base Properties: As a hydrochloride salt, it exhibits acidic properties. The carboxylic acid group can participate in acid-base reactions and form salts with bases .
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Reactivity: The compound can undergo various chemical transformations including:
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Esterification of the carboxylic acid group
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Nucleophilic substitution reactions
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Electrophilic substitution on the pyrrole ring
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Salt formation and pH-dependent solubility changes
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Stability: Generally stable under standard laboratory conditions when properly stored, but may be sensitive to prolonged exposure to heat, light, and moisture .
Synthesis Methods
Characterization Methods
The compound can be characterized using various analytical techniques:
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NMR Spectroscopy: 1H and 13C NMR spectroscopy to confirm structural features
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Mass Spectrometry: To verify molecular weight and fragmentation patterns
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Infrared Spectroscopy: To identify characteristic functional groups
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X-ray Crystallography: For definitive structural confirmation
Biological Activities
Cell Line | Cancer Type | IC₅₀ Range | Reference |
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HeLa | Cervical | 0.12-0.21 μM | |
SGC-7901 | Gastric | 0.12-0.21 μM | |
MCF-7 | Breast | 0.12-0.21 μM | |
4T1 | Breast | Not specified |
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Mechanism of Action: Related compounds have been shown to disrupt tubulin dynamics and induce apoptosis in cancer cells. For instance, structurally similar 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated the ability to inhibit cell proliferation and induce apoptosis in breast cancer cell lines .
Antimicrobial Activity
Pyrrolopyridine carboxylic acid derivatives have exhibited antimicrobial properties:
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Antibacterial Activity: Related compounds show activity against both Gram-positive and Gram-negative bacteria:
Bacterial Strain | MIC Value | Reference |
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Staphylococcus aureus | 3.125 μg/mL | |
Escherichia coli | Not specified |
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Potential Mechanisms: The antimicrobial activity likely involves interference with bacterial cell wall synthesis or disruption of essential bacterial enzymes.
Structure-Activity Relationships
Key Structural Features
The biological activity of 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride and related compounds depends on several structural elements:
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Fused Ring System: The pyrrolopyridine core is essential for biological activity, providing a rigid scaffold that can interact with target proteins .
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Carboxylic Acid Group: The position and orientation of the carboxylic acid group at the 3-position is likely critical for interactions with binding sites on target proteins.
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Nitrogen Atoms: The nitrogen atoms in the heterocyclic system contribute to hydrogen bonding interactions with biological targets .
Comparison with Related Compounds
Several structurally similar compounds provide insights into structure-activity relationships:
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Isomeric Variations: Different arrangements of the fused ring system, such as 1H-pyrrolo[2,3-b]pyridine versus 1H-pyrrolo[3,2-b]pyridine, can significantly affect biological activity. For example, 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent FGFR inhibitory activity with IC50 values as low as 7 nM for FGFR1 .
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Substitution Patterns: Modifications at different positions of the ring system can enhance or diminish activity. For instance, compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, exhibited FGFR1-4 IC50 values of 7, 9, 25, and 712 nM, respectively .
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Functional Group Variations: The nature of the functional group at position 3 (e.g., carboxylic acid versus ester) affects the compound's pharmacokinetic properties and target interactions.
Current Research and Future Perspectives
Research Applications
Current research involving 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride and related compounds focuses on:
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Medicinal Chemistry: Development of novel derivatives with enhanced pharmacological properties and target selectivity .
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Cancer Therapeutics: Investigation of pyrrolopyridine-based compounds as potential anticancer agents, particularly targeting FGFR-dependent cancers .
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Structure-Based Drug Design: Utilization of the scaffold for designing compounds that can interact with specific protein targets .
Future Directions
The potential future applications of 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride include:
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Combination Therapies: Exploration of synergistic effects when combined with established anticancer or antimicrobial agents.
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Targeted Drug Delivery: Development of conjugates for selective delivery to specific tissues or cell types .
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Expanded Therapeutic Applications: Investigation of activity against other disease targets beyond cancer and infectious diseases, such as neurodegenerative disorders .
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